1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by their coupling with the pyridinone ring. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Piperazine Ring: This can be synthesized via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the pyrrolidine and piperazine rings with the pyridinone ring using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-[[4-[5-oxo-1-(phenylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one
- 1-Methyl-5-[[4-[5-oxo-1-(benzyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one
Uniqueness
1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
Properties
IUPAC Name |
1-methyl-5-[[4-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-22-12-16(4-5-19(22)26)13-23-6-8-24(9-7-23)21(28)17-11-20(27)25(14-17)15-18-3-2-10-29-18/h2-5,10,12,17H,6-9,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCQWQYKPLGHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)CN2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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